molecular formula C17H30N4O6 B12578890 L-Seryl-L-prolyl-L-leucyl-L-alanine CAS No. 646507-19-9

L-Seryl-L-prolyl-L-leucyl-L-alanine

Cat. No.: B12578890
CAS No.: 646507-19-9
M. Wt: 386.4 g/mol
InChI Key: CDXVFGUTJZZHQC-CYDGBPFRSA-N
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Description

L-Seryl-L-prolyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: L-serine (Ser), L-proline (Pro), L-leucine (Leu), and L-alanine (Ala). Proline, a cyclic imino acid, introduces conformational rigidity, while leucine and alanine contribute hydrophobic properties. Serine, with its hydroxyl group, may facilitate hydrogen bonding or post-translational modifications.

Properties

CAS No.

646507-19-9

Molecular Formula

C17H30N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H30N4O6/c1-9(2)7-12(14(23)19-10(3)17(26)27)20-15(24)13-5-4-6-21(13)16(25)11(18)8-22/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

CDXVFGUTJZZHQC-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for proline and serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may involve automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target specific functional groups within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can yield modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-prolyl-L-leucyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-alanine depends on its specific biological target. Peptides can interact with enzymes, receptors, and other proteins to exert their effects. The molecular targets and pathways involved may include:

    Enzyme inhibition: Binding to the active site of an enzyme to prevent its activity.

    Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues by Amino Acid Composition

The following table compares L-Seryl-L-prolyl-L-leucyl-L-alanine with peptides sharing overlapping residues or sequences:

Compound Name Sequence/Composition Molecular Weight (g/mol) CAS Number Key Features
This compound Ser-Pro-Leu-Ala ~386.43* Not provided Tetrapeptide; mix of rigidity/hydrophobicity
L-Prolyl-L-alanyl-L-seryl-L-alanine Pro-Ala-Ser-Ala 344.36 918661-84-4 Tripeptide derivative; hydroxyl group from Ser
L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine Leu-Ser-Leu-Tyr-Ala ~600.65* Not provided Pentapeptide; aromatic Tyr enhances hydrophobicity
L-Phenylalanine, L-seryl-L-prolyl- Ser-Pro-Phe 349.38 23827-76-1 Tripeptide; aromatic Phe residue
L-Alanyl-L-isoleucyl-L-leucyl-L-seryl- Ala-Ile-Leu-Ser ~403.47* 820208-60-4 Tetrapeptide; branched-chain residues (Ile, Leu)

*Calculated based on standard amino acid molecular weights and dehydration during peptide bond formation.

Key Observations:
  • Sequence Length : The target tetrapeptide is shorter than pentapeptides like Leu-Ser-Leu-Tyr-Ala but longer than tripeptides such as Ser-Pro-Phe .
  • Hydrophobicity : Leucine and alanine contribute to hydrophobicity, similar to Ala-Ile-Leu-Ser . However, the inclusion of proline introduces conformational constraints absent in linear analogs.
  • Functional Groups : Serine’s hydroxyl group distinguishes it from peptides lacking polar residues (e.g., Pro-Ala-Ser-Ala retains this feature) .

Physicochemical and Functional Comparisons

Solubility and Stability:
  • Proline’s cyclic structure in the target peptide may reduce solubility in aqueous environments compared to linear peptides like Ala-Ile-Leu-Ser .

Biological Activity

L-Seryl-L-prolyl-L-leucyl-L-alanine is a tetrapeptide composed of the amino acids serine, proline, leucine, and alanine. Its unique sequence contributes to its structural and functional properties, which are critical for its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

This compound has a molecular formula of C15H28N4O5 and a molecular weight of approximately 362.45 g/mol. The specific arrangement of polar (serine) and non-polar (proline, leucine, alanine) amino acids imparts distinct structural characteristics that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This peptide can bind to the active sites of various enzymes, inhibiting their activity. This property is crucial in studying enzyme kinetics and understanding metabolic pathways.
  • Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses. Such interactions can lead to various physiological effects depending on the target receptor.
  • Protein-Protein Interactions : this compound can stabilize or disrupt interactions between proteins, which is vital for maintaining cellular homeostasis and function.

Biological Activities

The compound exhibits a range of biological activities:

  • Substrate for Proteolytic Enzymes : this compound serves as a substrate for proteolytic enzymes, facilitating studies on enzyme kinetics and mechanisms.
  • Influence on Cellular Signaling : By interacting with specific receptors or signaling pathways, this peptide can influence cellular responses. This attribute opens avenues for therapeutic applications in areas such as cancer treatment or metabolic disorders.
  • Stabilization of Protein Conformations : The structural properties of this compound allow it to stabilize certain protein conformations, enhancing its biological efficacy in various applications.

Comparative Analysis

A comparison table highlighting structural similarities with related peptides is provided below:

Compound NameStructureUnique Features
L-AlanylleucylserylalanineC17H30N4O6Contains alanine instead of proline
L-ProlylleucylserylalanineC17H30N4O6Contains proline in both positions
L-ThreonylprolylleucylalanineC17H30N4O6Contains threonine instead of serine
L-GlycylprolylleucylalanineC17H30N4O6Contains glycine instead of serine

This table illustrates how this compound's unique combination of amino acids distinguishes it from other peptides.

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